5-Chloro-2-[(2-methylpropyl)sulfanyl]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-(2-methylpropylsulfanyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNS/c1-7(2)6-12-9-4-3-8(10)5-11-9/h3-5,7H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOLJEVNESNEFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Profile of 5 Chloro 2 2 Methylpropyl Sulfanyl Pyridine
While specific experimental data for 5-Chloro-2-[(2-methylpropyl)sulfanyl]pyridine is not extensively documented in publicly accessible literature, indicating its status as a potentially novel or specialized research compound, its fundamental properties can be derived from its chemical structure.
The compound consists of a pyridine (B92270) ring substituted at the 5-position with a chlorine atom and at the 2-position with an isobutylsulfanyl group (also known as a (2-methylpropyl)sulfanyl group). The presence of the electronegative chlorine atom and the electron-donating sulfanyl (B85325) group influences the electronic distribution within the aromatic ring, dictating its reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂ClNS |
| Molecular Weight | 201.71 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(C)CSCc1ncccc1Cl |
| Structure | A pyridine ring with a chlorine at C5 and a -S-CH₂(CH(CH₃)₂) group at C2. |
Note: Some properties in this table are calculated based on the chemical structure.
Synthesis and Reactivity
A plausible and efficient synthetic route for 5-Chloro-2-[(2-methylpropyl)sulfanyl]pyridine can be proposed based on established methodologies for analogous sulfanylpyridines. The most common approach involves the nucleophilic aromatic substitution (SNAr) reaction.
A suitable precursor for this synthesis would be 2,5-dichloropyridine (B42133). In this reaction, the chlorine atom at the 2-position is significantly more activated towards nucleophilic attack than the one at the 5-position due to the electron-withdrawing effect of the ring nitrogen. The synthesis would proceed by reacting 2,5-dichloropyridine with 2-methyl-1-propanethiol (B166225) (isobutyl mercaptan) in the presence of a base. The base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), serves to deprotonate the thiol, forming the more nucleophilic thiolate anion. This anion then displaces the chlorine atom at the 2-position of the pyridine (B92270) ring to yield the final product.
The reactivity of this compound is dictated by its functional groups. The remaining chlorine atom at the 5-position can undergo further functionalization, typically through metal-catalyzed cross-coupling reactions. The sulfur atom of the sulfanyl (B85325) group can be oxidized to form the corresponding sulfoxide (B87167) or sulfone, which would significantly alter the electronic properties and potential biological activity of the molecule.
Research and Applications
Nucleophilic Aromatic Substitution Reactions on the Pyridine Nucleus
Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for halopyridines. The electron-withdrawing nature of the nitrogen atom in the pyridine ring acidifies the ring protons and makes the carbon atoms susceptible to nucleophilic attack, particularly at the α (C-2, C-6) and γ (C-4) positions.
Reactivity Profile at the Chloro-Substituted Position (C-5)
The chlorine atom at the C-5 position of this compound is a potential site for nucleophilic displacement. While the C-5 position is less activated towards nucleophilic attack compared to the C-2 or C-4 positions, substitution can occur under appropriate conditions, especially with strong nucleophiles. For instance, in related 3,5-dichloropyridine (B137275) systems, nucleophilic substitution by thiolates has been observed to proceed at the C-5 position. A patent describes the reaction of sodium 3,5-dichloropyridine-2-carboxylate with sodium ethanethiolate, where substitution occurs at the C-5 position, indicating its susceptibility to nucleophilic attack. google.com The reaction proceeds via a typical SNAr mechanism, involving the formation of a Meisenheimer-like intermediate.
The reactivity at this position is influenced by the nature of the nucleophile, the solvent, and the reaction temperature. Stronger nucleophiles and higher temperatures are generally required to facilitate substitution at the C-5 position compared to the more activated C-2 position.
Reactivity Profile at the Sulfanyl-Substituted Position (C-2)
The isobutylsulfanyl group at the C-2 position is generally a poor leaving group in nucleophilic aromatic substitution reactions. However, its reactivity can be significantly enhanced through oxidation. The unoxidized sulfanyl (B85325) group is typically not displaced by common nucleophiles. In a study on a related pyrimidine (B1678525) system, it was shown that while the chloro group was readily displaced, the methylthio group was also labile under certain conditions, suggesting that the C-S bond can be cleaved by nucleophiles. rsc.org
Oxidative Transformations of the Sulfanyl Group
The sulfur atom of the isobutylsulfanyl group is susceptible to oxidation, leading to the corresponding sulfoxide (B87167) and sulfone. These oxidative transformations have a profound impact on the reactivity of the molecule, particularly concerning nucleophilic aromatic substitution at the C-2 position.
Common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide can be employed for this transformation. nih.govresearchgate.net The oxidation proceeds stepwise, first yielding the sulfoxide, 5-Chloro-2-[(2-methylpropyl)sulfinyl]pyridine, and upon further oxidation, the sulfone, 5-Chloro-2-[(2-methylpropyl)sulfonyl]pyridine.
The resulting sulfinyl and especially the sulfonyl groups are excellent activating groups for nucleophilic aromatic substitution. The strong electron-withdrawing nature of the sulfonyl group significantly increases the electrophilicity of the C-2 carbon, making it highly susceptible to attack by nucleophiles. This enhanced reactivity allows for the displacement of the sulfonyl group by a wide range of nucleophiles under milder conditions than those required for substitution at the C-5 chloro position. A study on 3-chloro-5-substituted-1,2,4-thiadiazoles demonstrated that while the sulfanyl-substituted compound was unreactive towards thiols, the corresponding sulfinyl and sulfonyl derivatives showed outstanding reactivity.
| Oxidizing Agent | Product | Comments |
| m-CPBA (1 equiv.) | 5-Chloro-2-[(2-methylpropyl)sulfinyl]pyridine | Selective oxidation to the sulfoxide is possible with controlled stoichiometry. |
| m-CPBA (>2 equiv.) | 5-Chloro-2-[(2-methylpropyl)sulfonyl]pyridine | Further oxidation leads to the sulfone. |
| Hydrogen Peroxide | 5-Chloro-2-[(2-methylpropyl)sulfinyl]pyridine and/or 5-Chloro-2-[(2-methylpropyl)sulfonyl]pyridine | The extent of oxidation depends on the reaction conditions (catalyst, temperature, reaction time). nih.gov |
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring towards electrophilic attack. youtube.com When EAS does occur, the incoming electrophile is typically directed to the C-3 or C-5 position.
In the case of this compound, the directing effects of the two substituents must be considered. The chloro group is a deactivating, ortho-, para-director. pressbooks.publibretexts.org The isobutylsulfanyl group, being an electron-donating group through resonance, is an activating ortho-, para-director. The positions ortho and para to the sulfanyl group are C-3 and C-5. The position ortho to the chloro group is C-4 and C-6.
The directing effects of these two groups are therefore in partial opposition. The electron-donating sulfanyl group would be expected to have a stronger activating and directing influence than the deactivating chloro group. pitt.edu Therefore, electrophilic substitution is most likely to occur at the C-3 position, which is ortho to the activating sulfanyl group and meta to the deactivating chloro group. The C-4 position is also a potential site, being ortho to the chloro group and meta to the sulfanyl group. The precise outcome of an electrophilic substitution reaction would depend on the specific electrophile and reaction conditions. Common EAS reactions include nitration and halogenation.
| Reaction | Expected Major Product(s) | Rationale |
| Nitration (e.g., HNO3/H2SO4) | 5-Chloro-3-nitro-2-[(2-methylpropyl)sulfanyl]pyridine | The sulfanyl group directs ortho, and the chloro group directs meta. The C-3 position is activated by the sulfanyl group. |
| Halogenation (e.g., Br2/FeBr3) | 3-Bromo-5-chloro-2-[(2-methylpropyl)sulfanyl]pyridine | Similar to nitration, the directing influence of the sulfanyl group is expected to dominate. |
Metal-Catalyzed Cross-Coupling Reactions
The chloro substituent at the C-5 position of this compound serves as a handle for various metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the chloropyridine with a boronic acid or ester. researchgate.net This allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the C-5 position. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base.
Buchwald-Hartwig Amination: This is another palladium-catalyzed reaction that forms a carbon-nitrogen bond by coupling the chloropyridine with an amine. wikipedia.orglibretexts.org This reaction is a versatile method for the synthesis of 5-amino-2-[(2-methylpropyl)sulfanyl]pyridine derivatives. The choice of ligand is crucial for the success of this transformation, with various specialized phosphine ligands developed to accommodate a broad scope of amine coupling partners. rug.nl
| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | R-B(OH)2 | Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3) | 5-R-2-[(2-methylpropyl)sulfanyl]pyridine |
| Buchwald-Hartwig | R1R2NH | Pd catalyst, Phosphine ligand, Base (e.g., NaOt-Bu) | 5-(R1R2N)-2-[(2-methylpropyl)sulfanyl]pyridine |
Reactions with Nitrogen-Containing Nucleophiles and Other Functional Groups
Beyond the metal-catalyzed amination, the chloro group at C-5 can react directly with various nitrogen-containing nucleophiles, such as ammonia, primary and secondary amines, and hydrazine (B178648), via nucleophilic aromatic substitution. These reactions often require elevated temperatures. For instance, the reaction of 2-chloro-4,6-dimethylpyrimidine (B132427) with anilines can be achieved under microwave irradiation. researchgate.net Similarly, reactions of 5-chloro-2,4,6-trifluoropyrimidine (B1583448) with a range of primary and secondary amines have been reported. beilstein-journals.orgnih.gov
The reaction with hydrazine is of particular interest as it introduces a hydrazinyl group, which can serve as a precursor for the synthesis of various heterocyclic systems. For example, 2-chloro-5-(chloromethyl)pyridine (B46043) reacts with hydrazine hydrate (B1144303) to form 2-chloro-5-(hydrazinylmethyl)pyridine.
The isobutylsulfanyl group can also influence reactions. For example, it can be cleaved under certain reductive or oxidative conditions.
| Nucleophile | Reaction Type | Product |
| Ammonia | SNAr | 5-Amino-2-[(2-methylpropyl)sulfanyl]pyridine |
| Primary/Secondary Amine | SNAr | 5-(Alkyl/Dialkylamino)-2-[(2-methylpropyl)sulfanyl]pyridine |
| Hydrazine | SNAr | 5-Hydrazinyl-2-[(2-methylpropyl)sulfanyl]pyridine |
Advanced Spectroscopic and Structural Characterization Techniques Applied to the Chemical Compound
Vibrational Spectroscopy Applications (FT-IR, Laser-Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Laser-Raman techniques, is a powerful tool for identifying the functional groups and probing the molecular structure of a compound. These methods are based on the principle that molecules absorb infrared radiation or scatter incident laser light at specific frequencies corresponding to their natural vibrational modes.
Detailed Analysis of Molecular Vibrations and Characteristic Functional Group Assignments
For 5-Chloro-2-[(2-methylpropyl)sulfanyl]pyridine, a detailed analysis of its vibrational spectra would reveal characteristic bands corresponding to its distinct structural components: the substituted pyridine (B92270) ring and the 2-methylpropyl (isobutyl) sulfanyl (B85325) group.
Pyridine Ring Vibrations: The spectra would exhibit several bands related to the pyridine ring. C-H stretching vibrations of the aromatic ring typically appear in the 3100-3000 cm⁻¹ region. C=C and C=N stretching vibrations within the ring would produce a series of characteristic sharp bands between 1600 cm⁻¹ and 1400 cm⁻¹. In-plane and out-of-plane C-H bending vibrations would be observed in the fingerprint region (below 1400 cm⁻¹), providing information about the substitution pattern.
2-Methylpropyl (Isobutyl) Group Vibrations: The aliphatic isobutyl group would be identified by its C-H stretching and bending modes. Asymmetric and symmetric stretching vibrations of the CH₃ and CH₂ groups are expected in the 2960-2850 cm⁻¹ range. Characteristic bending (scissoring, wagging, twisting) vibrations for these groups would be found near 1465 cm⁻¹ and 1370 cm⁻¹.
A hypothetical data table for the expected FT-IR and Raman bands is presented below.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |
| C-H Stretching (Aromatic) | 3100 - 3000 | Pyridine Ring |
| C-H Stretching (Aliphatic) | 2960 - 2850 | 2-Methylpropyl Group |
| C=C / C=N Stretching | 1600 - 1400 | Pyridine Ring |
| C-H Bending (Aliphatic) | 1465 - 1370 | 2-Methylpropyl Group |
| C-H In-Plane Bending | 1300 - 1000 | Pyridine Ring |
| C-H Out-of-Plane Bending | 900 - 675 | Pyridine Ring |
| C-Cl Stretching | 850 - 550 | Chloro Group |
| C-S Stretching | 800 - 600 | Sulfanyl Group |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
High-Resolution ¹H and ¹³C NMR Chemical Shift Analysis
¹H NMR Analysis: The ¹H NMR spectrum of this compound would show distinct signals for each unique proton environment. The three protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-8.5 ppm), with their chemical shifts and coupling patterns revealing their relative positions. The proton at C6, being adjacent to the nitrogen, would likely be the most downfield. The protons of the 2-methylpropyl group would appear in the upfield (aliphatic) region (typically δ 0.9-3.5 ppm). The two methyl groups would likely give a doublet, the methine (CH) a multiplet, and the methylene (B1212753) (CH₂) protons adjacent to the sulfur atom would appear as a doublet further downfield due to the deshielding effect of the sulfur.
¹³C NMR Analysis: The ¹³C NMR spectrum would display a signal for each unique carbon atom. The five carbons of the pyridine ring would have chemical shifts in the aromatic region (δ 120-165 ppm). The carbon atom bonded to the sulfur (C2) would be significantly influenced by the electronegative heteroatom. The carbons of the 2-methylpropyl group would appear in the aliphatic region (δ 10-60 ppm).
The following table summarizes the predicted chemical shifts.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine H3/H4/H6 | 7.0 - 8.5 | 120 - 150 |
| Pyridine C2/C3/C4/C5/C6 | 120 - 165 | |
| -S-CH₂ - | ~3.0 - 3.5 | ~35 - 45 |
| -CH₂-CH (CH₃)₂ | ~1.8 - 2.2 | ~25 - 35 |
| -CH(CH₃ )₂ | ~0.9 - 1.2 | ~20 - 25 |
Application of Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would appear between the signals of adjacent protons, for example, between the coupled protons on the pyridine ring and among the protons of the 2-methylpropyl group (CH₂ to CH, and CH to CH₃).
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to the carbon signal of the atom it is attached to, for instance, connecting the pyridine proton signals to their respective ring carbon signals.
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
For this compound (C₉H₁₂ClNS), the exact molecular weight can be calculated. The molecular ion peak ([M]⁺) in a high-resolution mass spectrum would confirm the elemental composition. Due to the presence of chlorine, a characteristic isotopic pattern would be observed for the molecular ion, with a peak at [M]⁺ and another at [M+2]⁺ with an intensity ratio of approximately 3:1.
Electron ionization (EI) would likely cause the molecule to fragment in predictable ways. Common fragmentation pathways could include:
Loss of the 2-methylpropyl (isobutyl) group.
Cleavage of the C-S bond.
Fragmentation of the pyridine ring.
Analysis of the m/z values of these fragments would provide strong evidence for the proposed structure.
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of this compound.
If a suitable single crystal of the compound could be grown, diffraction analysis would yield a detailed structural model. This would confirm the planarity of the pyridine ring and reveal the specific conformation of the flexible 2-methylpropyl)sulfanyl side chain. Furthermore, the analysis would describe how the molecules pack together in the crystal lattice, revealing any significant intermolecular interactions such as C-H···N or C-H···S hydrogen bonds or π-π stacking between pyridine rings.
A summary of potential crystallographic data is presented in the table below.
| Parameter | Information Provided |
| Crystal System & Space Group | Symmetry of the crystal lattice |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit |
| Bond Lengths (Å) | Precise distances between bonded atoms |
| Bond Angles (°) | Angles between adjacent bonds |
| Torsion Angles (°) | Conformation of the molecule, e.g., side chain orientation |
| Intermolecular Interactions | Details of crystal packing (e.g., hydrogen bonding) |
Elucidation of Bond Lengths, Bond Angles, and Dihedral Angles
No published crystallographic data containing specific bond lengths, bond angles, or dihedral angles for this compound could be located.
Analysis of Intermolecular Interactions and Crystal Packing
Information regarding the intermolecular interactions and crystal packing of this compound is not available in the absence of experimental crystal structure data.
Computational Chemistry and Theoretical Investigations of the Chemical Compound
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of a compound at the atomic level.
Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Structure
The electronic structure analysis would involve the calculation of molecular orbitals, electron density distribution, and the partial atomic charges on each atom. This would highlight the electron-withdrawing effect of the chlorine atom and the pyridine (B92270) ring's nitrogen, as well as the electron-donating nature of the sulfanyl (B85325) group, all of which are crucial for understanding the molecule's reactivity.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Energies
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital most likely to accept an electron, indicating regions of electrophilicity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. For 5-Chloro-2-[(2-methylpropyl)sulfanyl]pyridine, the HOMO is expected to be localized primarily on the sulfur atom and the pyridine ring, while the LUMO would likely be distributed over the pyridine ring, influenced by the electronegative chlorine and nitrogen atoms.
Table 1: Hypothetical Frontier Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These are example values for illustrative purposes.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
In this compound, significant NBO interactions would be expected between the lone pair orbitals of the sulfur and nitrogen atoms and the antibonding π* orbitals of the pyridine ring. These interactions signify hyperconjugation and resonance effects that stabilize the molecule. The analysis would quantify these delocalization effects, providing a deeper understanding of the electronic communication between the substituent groups and the aromatic ring.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other chemical species. The map uses a color scale where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.
For this compound, the MEP map would likely show a region of negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons. The area around the sulfur atom would also exhibit a degree of negative potential. In contrast, positive potential would be expected around the hydrogen atoms and potentially near the carbon atom attached to the chlorine, indicating their susceptibility to nucleophilic attack.
Computation of Local Reactivity Descriptors (e.g., Fukui Functions)
Local reactivity descriptors, such as Fukui functions, provide more detailed, atom-specific information about a molecule's reactivity than MEP maps. Derived from conceptual DFT, Fukui functions identify which atoms within a molecule are most likely to participate in a chemical reaction.
There are three main types of Fukui functions:
f+(r): Predicts the site for a nucleophilic attack.
f-(r): Predicts the site for an electrophilic attack.
f0(r): Predicts the site for a radical attack.
For this compound, calculations of Fukui functions would pinpoint the specific atoms most susceptible to different types of chemical attack, offering a more refined prediction of its chemical behavior. For instance, the nitrogen and sulfur atoms might show high values for f-(r), while certain carbon atoms on the pyridine ring could have high f+(r) values.
Theoretical Investigations of Thermodynamical Properties
Computational methods can also be used to predict the thermodynamical properties of a molecule, such as its heat capacity, entropy, and enthalpy, at different temperatures. These properties are calculated based on the vibrational frequencies obtained from the optimized molecular geometry. Such theoretical predictions are valuable for understanding the stability and behavior of the compound under various thermal conditions and can be correlated with experimental thermochemical data.
Table 2: Hypothetical Thermodynamic Properties of this compound at 298.15 K
| Property | Value |
|---|---|
| Enthalpy (kcal/mol) | 45.8 |
| Heat Capacity (cal/mol·K) | 62.1 |
| Entropy (cal/mol·K) | 105.3 |
Note: These are example values for illustrative purposes.
Prediction of Spectroscopic Properties (e.g., Raman and IR Frequencies)
There is currently no published research detailing the theoretical prediction of the spectroscopic properties of this compound. Typically, such studies would employ quantum chemical methods, such as Density Functional Theory (DFT), to calculate the vibrational frequencies corresponding to the bonds within the molecule. These calculated frequencies would then be correlated with the expected peaks in the experimental IR and Raman spectra.
For a molecule of this nature, one would anticipate vibrational modes associated with the pyridine ring, the chloro-substituent, and the 2-methylpropylsulfanyl side chain. Key vibrational modes would include:
Pyridine ring vibrations: C-H stretching, C-N stretching, and ring breathing modes.
C-Cl stretching: A characteristic vibration for the chloro group attached to the pyridine ring.
S-C stretching: Vibrations associated with the thioether linkage.
C-H stretching and bending: Modes corresponding to the methyl and propyl groups of the side chain.
Without specific computational studies, any representation of its predicted IR and Raman frequencies would be purely speculative and not based on scientific findings.
Molecular Dynamics Simulations for Conformational Analysis and Flexibility
No molecular dynamics (MD) simulation studies have been reported for this compound. MD simulations would be instrumental in understanding the conformational landscape and flexibility of this molecule. Such simulations model the atomic movements over time, providing insights into:
Rotational barriers: The energy required for rotation around the C-S and S-C bonds in the side chain.
Preferred conformations: The most stable three-dimensional arrangements of the atoms in the molecule.
Molecular flexibility: The extent to which the molecule can change its shape, which can be crucial for its interactions with other molecules.
Mechanistic Investigations of Chemical Reactions Involving the Chemical Compound
Kinetic Studies of Reaction Pathways
Kinetic studies are fundamental to understanding reaction mechanisms, providing quantitative data on reaction rates and the factors that influence them.
No published studies were found that specifically determine the reaction order or rate constants for any reaction involving 5-Chloro-2-[(2-methylpropyl)sulfanyl]pyridine. Such studies would typically involve systematically varying the concentration of reactants and monitoring the reaction progress over time to derive a rate law.
There are no available reports on variable temperature studies for reactions of this compound. Consequently, the activation energy (Ea), which is a critical parameter for understanding the temperature dependence of a reaction and can be derived from such studies using the Arrhenius equation, has not been determined.
Isotopic Labeling Experiments for Reaction Pathway Elucidation
Isotopic labeling is a powerful technique used to trace the fate of atoms or fragments of a molecule throughout a chemical reaction, thereby elucidating the reaction pathway. No isotopic labeling experiments specifically designed to investigate the reaction mechanisms of this compound have been reported in the scientific literature.
Characterization of Reaction Intermediates and Transition States
The direct observation and characterization of transient species like reaction intermediates and transition states are crucial for confirming a proposed reaction mechanism. Spectroscopic or computational evidence for such species in reactions involving this compound is absent from the current body of scientific literature. While related reactions, such as the nucleophilic aromatic substitution on 2-chloropyridines, are known to proceed through intermediates like the Meisenheimer complex, no specific characterization of such an intermediate has been documented for this particular compound.
Computational Mechanistic Elucidation
Computational chemistry provides invaluable insights into reaction mechanisms by modeling the potential energy surface of a reaction.
A search of computational chemistry literature and databases yielded no studies that have performed transition state searches or Intrinsic Reaction Coordinate (IRC) analyses for reactions involving this compound. These computational methods are essential for locating the transition state structure and confirming that it connects the reactants and products on the potential energy surface, thus validating a proposed mechanistic pathway.
Understanding the Role of Catalysis and Ligand Effects in Transformations
The electronic and steric properties of ligands are paramount in modulating the reactivity of the metal catalyst. For instance, in Suzuki-Miyaura coupling reactions, the use of bulky and electron-rich phosphine (B1218219) ligands has been shown to enhance the rate of both oxidative addition of the aryl chloride to the palladium(0) center and the subsequent reductive elimination to form the C-C coupled product. This is attributed to the ability of such ligands to stabilize the low-coordinate, electron-rich palladium(0) species, which is the active catalyst, and to promote the dissociation of the product from the palladium(II) intermediate.
While specific mechanistic data for this compound is not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally related 2-chloro-5-substituted pyridines. These studies consistently highlight the importance of ligand selection in overcoming the inherent challenges associated with the activation of the C-Cl bond in electron-deficient pyridine (B92270) rings.
A critical step in many palladium-catalyzed reactions is the oxidative addition of the aryl halide to the palladium(0) complex. The nature of the ligand profoundly affects the energetics of this step. For 2-chloropyridines, electron-donating ligands increase the electron density on the palladium center, facilitating the cleavage of the C-Cl bond. Steric hindrance on the ligand can also play a decisive role, influencing the coordination number of the palladium complex and the geometry of the transition state for oxidative addition.
The following table summarizes the general effects of different classes of phosphine ligands on the outcomes of palladium-catalyzed cross-coupling reactions of 2-chloropyridines, which can be extrapolated to understand potential transformations of this compound.
| Ligand Class | Key Characteristics | General Effect on Cross-Coupling of 2-Chloropyridines |
| Monodentate Phosphines (e.g., PPh₃, PCy₃) | Simple structure, varying steric bulk and electronic properties. | Often require higher temperatures and catalyst loadings. Can be effective for less challenging substrates. |
| Bidentate Phosphines (e.g., dppf, BINAP) | Form stable chelate complexes with the metal center. | Can enhance catalyst stability and prevent catalyst decomposition. The bite angle of the ligand can influence selectivity. |
| Bulky, Electron-Rich Dialkylbiaryl Phosphines (e.g., XPhos, SPhos) | High steric demand and strong electron-donating ability. | Generally provide high catalytic activity for the coupling of unactivated aryl chlorides, including 2-chloropyridines, often at lower catalyst loadings and milder conditions. |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, often more so than phosphines. | Form very stable palladium complexes, leading to robust catalysts that can be effective for challenging cross-coupling reactions. |
Detailed research findings on closely related systems further illuminate the nuances of ligand effects. For example, studies on the Suzuki-Miyaura coupling of various 2-chloropyridines have demonstrated that the yield and selectivity are highly dependent on the specific phosphine ligand employed. The table below presents hypothetical data based on trends observed in the literature for the Suzuki-Miyaura coupling of a generic 2-chloropyridine (B119429) with an arylboronic acid, illustrating the impact of ligand choice.
| Catalyst System | Ligand | Solvent | Temperature (°C) | Yield (%) |
| Pd₂(dba)₃ | PPh₃ | Toluene | 110 | 45 |
| Pd(OAc)₂ | dppf | Dioxane | 100 | 75 |
| Pd(OAc)₂ | XPhos | t-BuOH | 80 | 92 |
| Pd(PEPPSI)-IPr | IPr (NHC) | Toluene | 100 | 95 |
This data is illustrative and based on general trends reported for similar reactions.
Potential Research Applications of 5 Chloro 2 2 Methylpropyl Sulfanyl Pyridine and Its Derivatives
Role as Versatile Synthetic Intermediates in Organic Synthesis
The chemical architecture of 5-Chloro-2-[(2-methylpropyl)sulfanyl]pyridine makes it a highly useful intermediate for the synthesis of more complex molecules. The pyridine (B92270) ring itself, along with the chloro and isobutyl-sulfanyl substituents, offers multiple reactive sites for further chemical transformations. Pyridine derivatives are fundamental building blocks for a wide range of chemicals with applications in biological and materials sciences. researchgate.net
The chloro group at the 5-position can be substituted through various nucleophilic aromatic substitution reactions, allowing for the introduction of diverse functional groups. Similarly, the sulfanyl (B85325) linkage at the 2-position can be oxidized to sulfoxides or sulfones, which are themselves valuable functional groups and can act as leaving groups in subsequent reactions. This reactivity enables the regioselective synthesis of a variety of 2,3,5-trisubstituted pyridines from related building blocks. nih.gov The ability to sequentially modify different positions on the pyridine ring is a key advantage in constructing complex target molecules. nih.govamazonaws.com
The synthesis of polysubstituted pyridines and other heterocyclic systems often relies on the strategic use of activated precursors. mdpi.com For instance, related 2-chloro-5-methylpyridine (B98176) derivatives are used to conveniently prepare imines, which are important intermediates in organic synthesis. researchgate.net Furthermore, compounds like 2-chloro-5-(chloromethyl)pyridine (B46043) serve as key intermediates for introducing the pyridyl-methyl moiety into various molecular frameworks, leading to new bioactive compounds. researchgate.netresearchgate.net This highlights the general utility of chloropyridine derivatives as foundational materials for creating diverse chemical libraries.
Table 1: Potential Synthetic Transformations of this compound
| Reactive Site | Reaction Type | Potential Products |
| C5-Cl Bond | Nucleophilic Aromatic Substitution | Aminopyridines, Alkoxypyridines, Aryloxypyridines |
| Cross-Coupling Reactions (e.g., Suzuki, Heck) | Bipyridines, Stilbene-analogs | |
| C2-S Bond | Oxidation | Pyridyl sulfoxides, Pyridyl sulfones |
| Cleavage/Substitution | 2-Hydroxypyridines, 2-Aminopyridines | |
| Pyridine Ring | N-Oxidation | Pyridine-N-oxides |
| Electrophilic Substitution | Nitropyridines, Halogenated Pyridines |
Precursors for Novel Functional Materials
Pyridine-containing compounds are integral to the development of advanced functional materials, particularly in the field of optoelectronics. researchgate.net The inherent electronic properties of the pyridine ring, such as its electron-deficient nature, can be modulated by substituents. The electron-withdrawing chloro group and the electron-donating sulfanyl group in this compound create a "push-pull" electronic environment, which is a common design strategy for creating materials with interesting photophysical properties, such as those used in organic photovoltaics (OPVs) and dye-sensitized solar cells. mdpi.com
Derivatives of this compound could be explored as building blocks for polymers or small molecules with applications in organic electronics. For example, novel sulfonamide derivatives incorporating a 5-chloro substituent have been synthesized and investigated as tubulin polymerization inhibitors, demonstrating the potential for creating biologically active materials. rsc.orgnih.gov The ability to form stable metal complexes also opens avenues for creating coordination polymers or metal-organic frameworks (MOFs) with unique electronic, magnetic, or catalytic properties.
Application as Biochemical Probes in Biological Systems Research
Fluorescent probes are indispensable tools for visualizing and understanding complex biological processes. Pyridine and its derivatives are frequently incorporated into the core structure of fluorescent dyes and chemosensors. dntb.gov.ua The unique electronic characteristics of the pyridine ring can be leveraged to design probes that respond to specific analytes or changes in their microenvironment, such as pH, metal ions, or enzymatic activity. chemrxiv.orgbohrium.com
Derivatives of this compound could serve as scaffolds for new biochemical probes. By attaching a fluorophore or a recognition moiety, it is possible to create sensors for various biological targets. For instance, push-pull systems based on substituted pyridines have been successfully developed as fluorescent probes for imaging lipid droplets in cells. mdpi.com The incorporation of specific substituents can enhance properties like lipophilicity and quantum yield, making them suitable for bioimaging applications. mdpi.com A highly selective chemical probe based on a substituted pyridine was developed to study the biology of the monocarboxylate transporter 4 (MCT4), highlighting the potential of such compounds in dissecting biological pathways. nih.gov
Table 2: Examples of Pyridine-Based Biochemical Probes
| Probe Type | Target Analyte/Application | Sensing Mechanism |
| Push-Pull Fluorophores | Lipid Droplets, Benzene (B151609) | Aggregation-Induced Emission, Solvatochromism |
| Enzyme-Responsive Probes | Redox enzymes, Penicillin G acylase | Enzymatic activation leading to fluorescence change |
| Chemosensors | Metal ions (e.g., Cyanide) | Photoinduced Electron Transfer (PET) |
| In Vivo Chemical Probes | Protein transporters (e.g., MCT4) | Selective inhibition and target interaction |
Contributions to Catalysis and Ligand Design
The nitrogen atom in the pyridine ring possesses a lone pair of electrons, allowing it to act as a Lewis base and coordinate with a wide variety of metal ions to form stable metal complexes. alfachemic.comnih.gov This property makes pyridine derivatives exceptionally versatile ligands in coordination chemistry and homogeneous catalysis. researchgate.net The substituents on the pyridine ring play a crucial role in tuning the electronic and steric properties of the ligand, which in turn influences the stability and reactivity of the resulting metal catalyst. unimi.it
This compound and its derivatives are promising candidates for ligand design. The nitrogen atom can serve as the primary coordination site, while the sulfur atom of the sulfanyl group could potentially act as a second coordination site, enabling bidentate chelation to a metal center. The electron-withdrawing chloro group can modify the electron density at the metal center, affecting its catalytic activity. Palladium(II) complexes with substituted pyridine ligands have been shown to be effective catalysts in cross-coupling reactions like the Suzuki–Miyaura and Heck reactions. nih.govacs.org Similarly, titanium-pyridine complexes have been used as catalysts for polymerization reactions, and iron-pyridine complexes can catalyze hydrogenation reactions. alfachemic.com The synthesis of various transition metal complexes with ligands derived from 5-chloro-2,3-dihydroxypyridine further illustrates the capacity of substituted chloropyridines to form catalytically relevant structures. researchgate.net
Future Directions and Emerging Research Challenges
Development of More Sustainable and Atom-Economical Synthetic Routes
The pursuit of green and sustainable chemistry is a paramount goal in modern organic synthesis. acs.org For 5-Chloro-2-[(2-methylpropyl)sulfanyl]pyridine, this translates to developing synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources. Current synthetic strategies often rely on multi-step sequences that may involve hazardous reagents and generate significant waste. Future research will likely focus on the following areas:
One-Pot, Multi-Component Reactions: Designing convergent syntheses where multiple starting materials react in a single vessel to form the target molecule can significantly improve efficiency. nih.gov For instance, a one-pot reaction involving a suitable chloropyridine precursor, an isobutylthiol equivalent, and a catalyst could streamline the synthesis.
Catalytic C-S Bond Formation: Moving away from stoichiometric reagents towards catalytic methods for the crucial carbon-sulfur bond formation is a key objective. thieme-connect.com The development of catalysts based on earth-abundant metals or even metal-free systems would represent a significant advance in sustainability.
Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and process control. unito.itfrontiersin.org Developing a flow synthesis for this compound could lead to a more efficient and safer manufacturing process, particularly for large-scale production. organic-chemistry.org
| Synthetic Strategy | Key Advantages | Potential Challenges |
| One-Pot Synthesis | Reduced workup steps, higher throughput | Cross-reactivity of functional groups |
| Earth-Abundant Metal Catalysis | Lower cost, reduced toxicity | Catalyst stability and turnover number |
| Flow Chemistry | Enhanced safety, precise control | Initial setup cost, potential for clogging |
Table 1: Comparison of Sustainable Synthetic Strategies for this compound. This table provides a summary of the key advantages and potential challenges associated with different sustainable synthetic approaches for the target compound.
Exploration of Novel Reactivity Pathways and Unconventional Transformations
The unique arrangement of functional groups in this compound opens the door to exploring novel chemical transformations. Future research will likely investigate the selective activation and functionalization of different parts of the molecule.
C-H Activation: Direct functionalization of C-H bonds is a powerful tool for molecular editing. nih.gov Research could focus on the selective activation of the C-H bonds on the pyridine (B92270) ring or the isobutyl group. nih.gov This could lead to the direct introduction of new functional groups without the need for pre-functionalized starting materials.
Sulfur-Centered Reactivity: The thioether linkage is not merely a passive linker. Its oxidation to sulfoxide (B87167) or sulfone could provide access to new analogues with different electronic and steric properties. Furthermore, the development of novel rearrangements or coupling reactions involving the sulfur atom could unlock new synthetic pathways. acs.org
Cross-Coupling Reactions: The chlorine atom on the pyridine ring is a prime handle for transition-metal-catalyzed cross-coupling reactions. chemrxiv.orgchemrxiv.org Exploring a wider range of coupling partners beyond the standard Suzuki, Buchwald-Hartwig, and Sonogashira reactions could lead to the synthesis of novel derivatives with diverse functionalities.
Integration of Advanced Computational and Experimental Methodologies for Deeper Understanding
The synergy between computational chemistry and experimental work is crucial for accelerating chemical discovery. researchgate.nettjnpr.org For this compound, this integration can provide deep insights into its structure, reactivity, and potential applications.
Predictive Modeling of Reactivity: Density Functional Theory (DFT) calculations can be employed to predict the most reactive sites for electrophilic and nucleophilic attack, as well as to elucidate reaction mechanisms. nih.gov This can guide experimental efforts towards the most promising transformations.
Machine Learning for Reaction Optimization: Machine learning algorithms can be trained on experimental data to predict optimal reaction conditions, such as catalyst loading, temperature, and solvent, thereby reducing the number of experiments required. beilstein-journals.orgresearchgate.netresearchgate.netchemrxiv.orgu-strasbg.fr
In Silico Screening for Biological Activity: Computational docking studies can be used to predict the binding affinity of this compound and its derivatives to various biological targets, helping to prioritize compounds for synthesis and biological evaluation.
| Methodology | Application to this compound | Expected Outcome |
| DFT Calculations | Prediction of site selectivity for C-H activation | Guidance for designing regioselective reactions |
| Machine Learning | Optimization of cross-coupling reaction conditions | Increased reaction yields and reduced development time |
| Molecular Docking | Screening against a panel of protein targets | Identification of potential biological activities |
Table 2: Integration of Computational and Experimental Methodologies. This table illustrates how advanced computational and experimental techniques can be applied to deepen the understanding of the target compound.
Discovery of New Chemical Space through Rational Diversification
The core structure of this compound serves as an excellent starting point for the exploration of new chemical space. nih.govenpress-publisher.comresearchgate.net Rational diversification strategies can be employed to generate libraries of analogues with a wide range of physicochemical properties.
Scaffold Hopping and Isosteric Replacement: Replacing the pyridine core with other heterocycles or modifying the isobutyl group with other alkyl or aryl substituents can lead to compounds with novel properties.
Late-Stage Functionalization: The development of robust methods for the late-stage functionalization of the pyridine ring and the thioether moiety would allow for the rapid generation of diverse libraries of compounds from a common intermediate.
Combinatorial Chemistry: The use of automated synthesis platforms can facilitate the creation of large, focused libraries of derivatives for high-throughput screening in various applications.
Addressing Scalability Challenges for Large-Scale Synthesis
The transition from laboratory-scale synthesis to large-scale industrial production often presents significant challenges. researchgate.netchemcopilot.com For this compound, addressing these challenges is crucial for its potential commercialization.
Process Intensification: The development of intensified processes, such as continuous flow reactors or reactive distillation, can lead to significant improvements in efficiency and safety for large-scale synthesis. unito.itfrontiersin.orgaiche.org
Impurity Profiling and Control: A thorough understanding of the impurity profile of the synthetic route is essential for ensuring the quality and consistency of the final product. Robust analytical methods for identifying and quantifying impurities need to be developed.
Cost-Effective Starting Materials: The availability and cost of the starting materials are critical factors for the economic viability of a large-scale synthesis. Research into alternative, more cost-effective starting materials and synthetic routes is therefore of high importance.
Q & A
Q. What are the recommended synthetic routes for 5-Chloro-2-[(2-methylpropyl)sulfanyl]pyridine, and how can reaction conditions (e.g., solvent selection, temperature) be optimized for yield improvement?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where a thiol (e.g., 2-methylpropylthiol) reacts with a halogenated pyridine precursor (e.g., 5-chloro-2-iodopyridine). Key parameters include:
- Solvent selection : Polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) enhance reactivity .
- Catalysts : Base catalysts (e.g., NaOH) facilitate deprotonation of the thiol .
- Temperature : Moderate heating (50–80°C) balances reaction rate and side-product formation.
Optimization can employ Design of Experiments (DoE) to evaluate variables (solvent ratio, temperature) and interactions, reducing trial-and-error approaches .
Q. What analytical techniques are most reliable for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions on the pyridine ring .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Purity ≥99% is achievable with reverse-phase C18 columns, using UV detection at 254 nm .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to mitigate inhalation risks (H313 hazard code) .
- Waste disposal : Segregate organic waste and consult certified agencies for thioether-containing compound disposal .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT calculations) predict the reactivity of the sulfanyl group in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculates electron density distribution to identify reactive sites. For example:
- Reaction path search : Quantum chemical simulations (e.g., Gaussian) model transition states and activation energies for sulfanyl group substitution .
- Solvent effects : Continuum solvation models (e.g., SMD) predict solvent polarity impacts on reaction kinetics .
Experimental validation via kinetic studies (e.g., monitoring by H NMR) bridges computational and empirical data .
Q. What experimental design strategies minimize side reactions during functionalization of the pyridine ring?
- Methodological Answer : Use multivariate analysis to isolate critical factors:
- Factor screening : Plackett-Burman designs identify variables (e.g., temperature, stoichiometry) influencing byproduct formation .
- Response surface methodology (RSM) : Central composite designs optimize conditions (e.g., 70°C, 1.2 eq thiol) to maximize yield and selectivity .
- In-situ monitoring : FTIR or Raman spectroscopy tracks reaction progress to halt at optimal conversion .
Q. How can researchers resolve discrepancies in reported biological activity data across studies?
- Methodological Answer :
- Purity validation : Reproduce assays using HPLC-validated samples to rule out impurity-driven artifacts .
- Assay standardization : Use positive controls (e.g., known kinase inhibitors) and consistent cell lines (e.g., HEK293) to normalize activity measurements .
- Meta-analysis : Statistical tools (e.g., ANOVA) identify outliers due to solvent (DMSO vs. ethanol) or concentration variations .
Q. What methodologies assess the environmental persistence and toxicity of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
